molecular formula C15H11ClO B3220815 (2E)-3-(4-phenylphenyl)prop-2-enoyl chloride CAS No. 120301-61-3

(2E)-3-(4-phenylphenyl)prop-2-enoyl chloride

Cat. No. B3220815
CAS RN: 120301-61-3
M. Wt: 242.7 g/mol
InChI Key: PHVRZIZNMSHECZ-DHZHZOJOSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2E)-3-(4-phenylphenyl)prop-2-enoyl chloride” is C15H11ClO . This indicates that it is composed of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom. The molecular weight is 242.7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C15H11ClO), molecular weight (242.7), and its use in organic synthesis, drug development, and material science . Unfortunately, specific properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

(2E)-3-(4-Phenylphenyl)prop-2-enoyl chloride is used in a variety of scientific research applications. It has been used in the synthesis of antifungal and anti-inflammatory drugs, as well as in the production of dyes, pesticides, and other chemicals. It has also been used in the synthesis of fluorescent probes for the detection of reactive oxygen species and in the synthesis of polymers-based nanomaterials. Additionally, it has been used in the synthesis of polymers-based nanocomposites for the delivery of drugs and other bioactive agents, and in the synthesis of polymeric nanoparticles for the delivery of therapeutic agents.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Phenylphenyl)prop-2-enoyl chloride is not fully understood. However, it is believed to act as a catalyst for the formation of polymeric nanomaterials and for the delivery of drugs and other bioactive agents. Additionally, it has been suggested that it may act as an antioxidant, and may be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that it may act as an antioxidant and may be involved in the regulation of cell signaling pathways. Additionally, it has been shown to have antifungal and anti-inflammatory properties, and may be involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(4-Phenylphenyl)prop-2-enoyl chloride in lab experiments include its low cost and its ease of synthesis. Additionally, it is a highly reactive compound, which makes it useful for the synthesis of a variety of compounds. However, it is also a highly flammable compound, which can be a safety hazard in the laboratory. Additionally, it is a highly toxic compound, and should be handled with care.

Future Directions

The future directions for (2E)-3-(4-Phenylphenyl)prop-2-enoyl chloride include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its potential applications in the synthesis of pharmaceuticals, dyes, pesticides, and other chemicals is warranted. Additionally, further research into its potential uses in the synthesis of polymeric nanomaterials and nanoparticles, and its potential use in the delivery of therapeutic agents, is also warranted. Finally, further research into its potential use as an antioxidant and in the regulation of cell signaling pathways is also necessary.

properties

IUPAC Name

(E)-3-(4-phenylphenyl)prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVRZIZNMSHECZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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